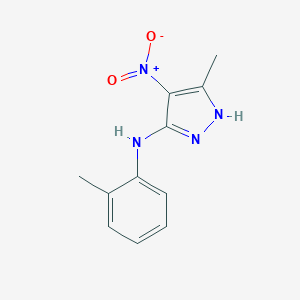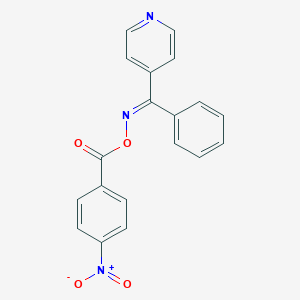![molecular formula C20H15N3O2 B224167 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide, also known as BIBX1382, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression and activation of EGFR have been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy. BIBX1382 has been shown to selectively inhibit the activity of EGFR, and has potential as a therapeutic agent for the treatment of cancer.
作用机制
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide exerts its anti-cancer activity by selectively inhibiting the activity of EGFR. EGFR is a transmembrane receptor tyrosine kinase that is activated by binding of its ligands, such as epidermal growth factor (EGF), leading to downstream signaling pathways that promote cell growth, differentiation, and survival. 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This results in inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting EGFR activity, 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide also downregulates the expression of other signaling proteins that are involved in cancer cell growth and survival, such as Akt and ERK. 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
实验室实验的优点和局限性
One of the main advantages of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide as a research tool is its specificity for EGFR. This allows for the selective inhibition of EGFR activity without affecting other signaling pathways, which can be useful for studying the role of EGFR in cancer cell growth and survival. However, one limitation of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide is its low solubility, which can make it difficult to use in certain experimental settings. In addition, 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has not been extensively studied in non-cancer cells, so its effects on normal cell function are not well understood.
未来方向
There are several future directions for research on 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide. Another area of research is the investigation of the potential of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Additionally, the development of new drug delivery systems for 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide may improve its solubility and bioavailability, making it a more effective therapeutic agent for cancer treatment. Finally, further studies are needed to fully understand the mechanisms of action and potential side effects of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide in cancer and non-cancer cells.
合成方法
The synthesis of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide was first reported by Boehringer Ingelheim Pharmaceuticals, Inc. in 1997. The synthesis involves the reaction of 3-(1,3-benzoxazol-2-yl)aniline with 4-aminobenzoyl chloride in the presence of a base, followed by purification using column chromatography. The yield of the synthesis is reported to be around 30%.
科学研究应用
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied in preclinical and clinical settings for its potential as an anti-cancer agent. In vitro studies have shown that 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells, by blocking the activity of EGFR. In vivo studies have also demonstrated the anti-tumor activity of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide in animal models of cancer.
属性
产品名称 |
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide |
|---|---|
分子式 |
C20H15N3O2 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H15N3O2/c21-15-10-8-13(9-11-15)19(24)22-16-5-3-4-14(12-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,21H2,(H,22,24) |
InChI 键 |
TUBHCNSAYAQXGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)
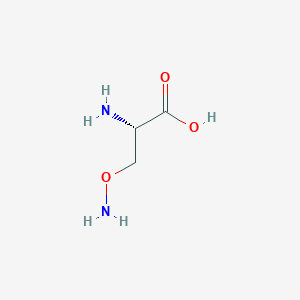
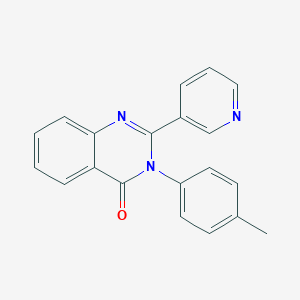
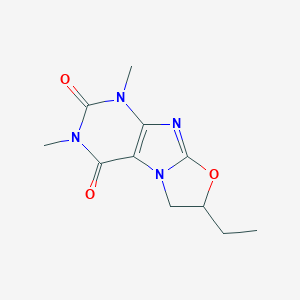
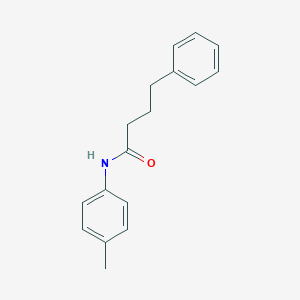
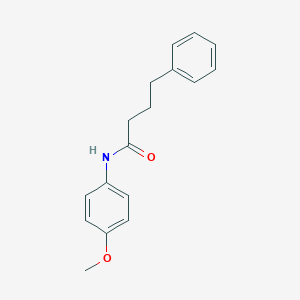
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
